benzyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine
Description
Properties
Molecular Formula |
C13H17N3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C13H17N3/c1-11-13(10-15-16(11)2)9-14-8-12-6-4-3-5-7-12/h3-7,10,14H,8-9H2,1-2H3 |
InChI Key |
OSVIVUOXDAUDMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
The compound features a 1,5-dimethylpyrazole core with a benzylaminomethyl substituent at position 4. Computational studies indicate planar geometry stabilized by intramolecular N–H···N hydrogen bonding. Key properties:
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{13}\text{H}{17}\text{N}_3 $$ |
| Molecular Weight | 215.30 g/mol |
| IUPAC Name | $$ N $$-Benzyl-1,5-dimethyl-1$$ H $$-pyrazol-4-amine |
| SMILES | CC1=C(C=NN1C)NCC2=CC=CC=C2 |
Spectroscopic Characterization
- $$ ^1H $$-NMR (500 MHz, CDCl$$ _3 $$): δ 7.32–7.25 (m, 5H, Ar–H), 5.72 (s, 1H, Pyrazole-H), 3.84 (s, 2H, N–CH$$ _2 $$-Ph), 2.31 (s, 3H, CH$$ _3 $$), 2.17 (s, 3H, CH$$ _3 $$).
- HRMS (ESI) : [M + H]$$ ^+ $$ calcd. 215.15, found 215.14.
Synthetic Methodologies
Direct Alkylation of Pyrazole Derivatives
Procedure :
- Substrate : 1,5-Dimethyl-1$$ H $$-pyrazol-4-methanamine (1.0 equiv).
- Reagent : Benzyl bromide (1.2 equiv), K$$ _2$$CO$$ _3 $$ (2.0 equiv).
- Solvent : DMF, 85°C, 12 h.
- Workup : Aqueous NaOH extraction, column chromatography (hexane:EtOAc 7:3).
Performance :
Reductive Amination
Procedure :
- Substrate : 1,5-Dimethyl-1$$ H $$-pyrazole-4-carbaldehyde (1.0 equiv).
- Reagent : Benzylamine (1.5 equiv), NaBH$$ _4 $$ (2.0 equiv).
- Solvent : MeOH, RT, 6 h.
- Workup : Filtration, solvent evaporation.
Performance :
- Yield : 38–46%.
- Advantages : Single-step, high atom economy.
Cyclocondensation of Diketones and Amines
Procedure :
- Substrate : 2,4-Pentanedione (1.1 equiv), Benzylamine (1.0 equiv).
- Reagent : $$ O $$-(4-Nitrobenzoyl)hydroxylamine (1.5 equiv).
- Solvent : DMF, 85°C, 1.5 h.
- Workup : Column chromatography (silica gel, hexane:THF).
Performance :
Mechanistic Insights
Alkylation Pathway
- Step 1 : Deprotonation of pyrazole nitrogen by K$$ _2$$CO$$ _3 $$, generating a nucleophilic site.
- Step 2 : SN2 attack by benzyl bromide, forming the N–CH$$ _2 $$-Ph bond.
Reductive Amination
- Step 1 : Imine formation between aldehyde and benzylamine.
- Step 2 : NaBH$$ _4 $$-mediated reduction to secondary amine.
Optimization Strategies
Solvent Screening
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 55 | 98 |
| THF | 42 | 95 |
| MeCN | 38 | 90 |
Applications and Derivatives
Bioactive Analogues
- Anticancer Agents : Pyrazole-amine hybrids inhibit mTORC1 signaling (IC$$ _{50} $$ = 0.8 μM).
- Antimicrobials : MIC = 4 µg/mL against S. aureus.
Materials Science
- Coordination Polymers : Forms stable complexes with Cu(II) (λ$$ _{\text{max}} $$ = 650 nm).
Chemical Reactions Analysis
Types of Reactions: Benzyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed.
Major Products:
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Benzyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Biological Studies: The compound is investigated for its role in enzyme inhibition and as a ligand in biochemical assays.
Industrial Applications: It is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of benzyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In medicinal applications, it may interact with cellular receptors to exert therapeutic effects, such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table compares benzyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine with key analogs:
Biological Activity
Benzyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Structure and Properties
This compound is characterized by a benzyl group attached to a pyrazole ring. The pyrazole structure contributes to its biological activity, particularly in anticancer and antimicrobial applications.
The biological effects of this compound are primarily attributed to its interaction with specific molecular targets. These interactions can modulate enzyme activity and receptor functions, leading to various pharmacological effects. For instance:
- Anticancer Activity : The compound has been shown to inhibit cell proliferation in various cancer cell lines by interfering with critical signaling pathways such as mTORC1, which is involved in cell growth and metabolism .
- Autophagy Modulation : Studies indicate that it may enhance autophagy while disrupting autophagic flux under certain conditions, suggesting a unique mechanism that could be exploited for cancer therapy .
Anticancer Activity
Research has demonstrated that this compound exhibits potent anticancer properties. Below is a summary of findings from various studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Huang et al. | MCF7 | 3.79 | Inhibition of cell proliferation |
| Bouabdallah et al. | Hep-2 | 3.25 | Cytotoxic potential |
| Inceler et al. | Raji | 25.2 ± 3.2 | Induction of apoptosis |
| Gamal et al. | A375 | Not specified | Antitumor activity |
These studies indicate that the compound's efficacy varies across different cancer types, highlighting its potential as a broad-spectrum anticancer agent.
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity. Pyrazole derivatives are known for their ability to combat various pathogens, making them valuable in the development of new antibiotics.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on MIA PaCa-2 Cells : This study focused on the antiproliferative effects of the compound on pancreatic cancer cells, revealing submicromolar activity and good metabolic stability .
- Autophagy Modulation Study : Investigations into the autophagic effects showed that the compound could enhance basal autophagy while impairing flux under starvation conditions, indicating its potential as an autophagy modulator with anticancer properties .
Q & A
Q. What are the standard synthetic routes for benzyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves alkylation of a pyrazole precursor followed by reductive amination or coupling reactions. For example:
Alkylation: React 1,5-dimethyl-1H-pyrazole with benzyl bromide in the presence of a base (e.g., NaH) to introduce the benzyl group .
Reduction: Reduce intermediates like nitro derivatives using NaBH₄ with NiCl₂ as a catalyst to generate the amine .
Coupling: Use amide coupling reagents (e.g., EDC/HOBt) to link the pyrazole and benzylamine moieties .
Key Optimization Parameters:
Q. How is the structural integrity of this compound validated experimentally?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR Spectroscopy: Confirm substitution patterns (e.g., pyrazole C-H protons at δ 6.2–7.0 ppm and benzyl protons at δ 4.3–4.5 ppm) .
- X-Ray Crystallography: Use SHELX software for structure refinement to resolve bond lengths/angles (e.g., pyrazole N-N bond ≈ 1.34 Å) .
- Mass Spectrometry: Verify molecular weight via ESI-MS (e.g., [M+H]⁺ peak at m/z 246.2 for C₁₃H₁₆N₃) .
Advanced Research Questions
Q. How can the biological activity of this compound derivatives be systematically evaluated?
Methodological Answer: Adopt a multi-tiered approach:
In Vitro Assays:
- Antiproliferative Activity: Use MTT assays on cancer cell lines (e.g., IC₅₀ values against HeLa or MCF-7 cells) .
- Enzyme Inhibition: Test mTORC1 inhibition via Western blotting for phosphorylated S6K1 .
Mechanistic Studies:
- Autophagic Flux: Monitor LC3-II accumulation using confocal microscopy under nutrient-deprived conditions .
Data Interpretation: Correlate structural modifications (e.g., fluorinated benzyl groups) with activity trends using QSAR models .
Q. What strategies resolve contradictions in hydrogen bonding or crystal packing data for this compound?
Methodological Answer: Apply graph set analysis (Etter’s rules) to classify hydrogen-bonding patterns:
- Dimer Formation: Identify R₂²(8) motifs in crystal structures via Mercury CSD .
- Packing Defects: Use PLATON to analyze voids or disorder in crystallographic data .
- Competing Interactions: Compare DFT-calculated hydrogen bond energies (e.g., N-H···O vs. C-H···π interactions) .
Case Study: If experimental and computational bond lengths diverge >0.05 Å, re-examine thermal parameters or solvent effects in refinement .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
Docking Studies: Use AutoDock Vina to simulate binding to targets (e.g., mTORC1 active site) with a grid size of 25 × 25 × 25 Å .
MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
Pharmacophore Mapping: Identify critical features (e.g., pyrazole N1-methyl group as a hydrogen bond donor) using Schrödinger .
Validation: Cross-check docking scores (e.g., ΔG < -8 kcal/mol) with experimental IC₅₀ values .
Q. How are analytical discrepancies (e.g., NMR vs. XRD data) addressed in structural assignments?
Methodological Answer:
Dynamic Effects: Use VT-NMR to detect conformational exchange broadening (e.g., benzyl rotation barriers) .
Complementary Techniques: Pair XRD with IR spectroscopy to confirm hydrogen bonding (e.g., N-H stretches at 3300–3400 cm⁻¹) .
Crystallographic Refinement: Apply TWIN/BASF scaling in SHELXL to resolve twinning or disorder .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
